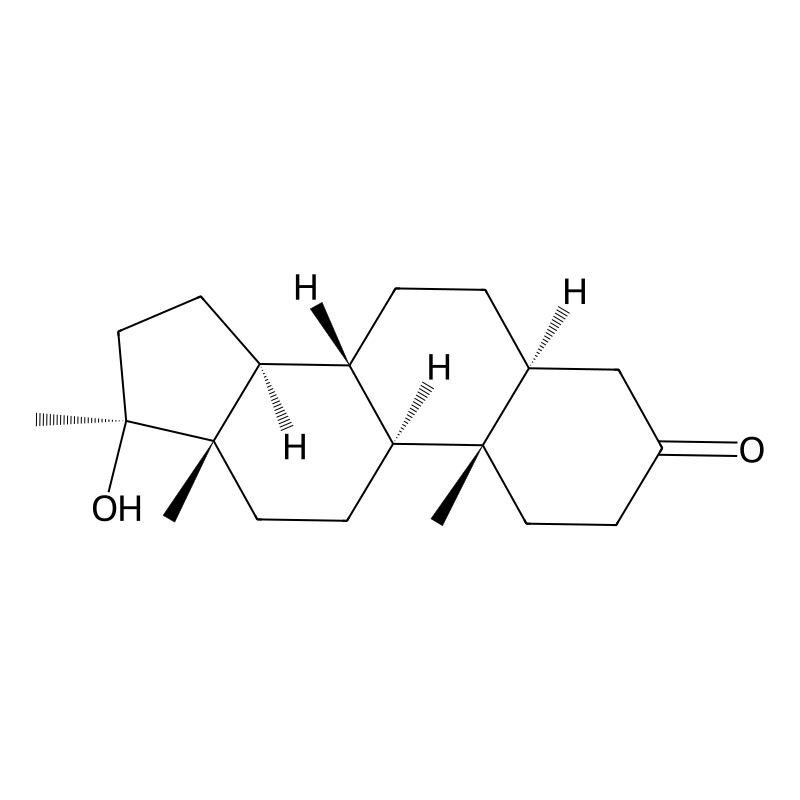

Mestanolone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Mechanisms of Action

Mestanolone's primary mechanism of action is believed to be through its interaction with the androgen receptor. When it binds to this receptor in muscle cells, it can stimulate protein synthesis and muscle growth []. Additionally, Mestanolone may also increase androgen levels by inhibiting the enzyme aromatase, which converts testosterone to estrogen [].

Areas of Research

While Mestanolone is not a common medication due to safety concerns and the availability of safer alternatives, some research has explored its potential applications in specific situations:

- Hypogonadism: A condition where the body produces low levels of testosterone. Some studies have investigated Mestanolone as a potential treatment for low testosterone in men, but due to side effects, it is not a preferred option [].

- Male infertility: Limited research has looked at Mestanolone's impact on sperm production, with mixed results [].

- Athletic performance: Mestanolone is a banned substance in most sports due to its performance-enhancing effects and potential health risks [].

Mestanolone, also known as 17α-methyl-4,5α-dihydrotestosterone, is a synthetic androgen and anabolic steroid that belongs to the class of anabolic-androgenic steroids. First synthesized in 1935, it is characterized by a methyl group at the C17α position, which distinguishes it from dihydrotestosterone. This compound is primarily recognized for its strong androgenic effects and relatively weak anabolic properties, making it more effective for enhancing masculine traits rather than muscle growth. Mestanolone is typically administered orally and has been used in various medical contexts, although its clinical use has diminished over time due to safety concerns and the emergence of newer agents .

Mestanolone acts similarly to testosterone, binding to the androgen receptor (AR) and inducing gene transcription for protein synthesis, leading to muscle growth and development of male secondary sexual characteristics []. The C17α methyl group prevents its breakdown by the liver, allowing for a longer duration of action compared to testosterone. However, this modification also increases its potential for adverse effects [].

Mestanolone use can be associated with a range of side effects, including:

- Liver damage: The C17α methylation can increase the risk of liver toxicity, especially at high doses [].

- Androgenic side effects: Acne, oily skin, increased body hair growth, and potential for prostate enlargement and male pattern baldness [].

- Cardiovascular effects: Mestanolone may increase LDL cholesterol ("bad" cholesterol) and decrease HDL cholesterol ("good" cholesterol), raising the risk of heart disease [].

- Mood swings and aggression: Androgenic steroids can contribute to mood swings, aggression, and even violence [].

- Oxidation: The initial step involves the oxidation of the alcohol group at C17 to form a ketone.

- Microbial Transformation: Recent studies have shown that mestanolone can be transformed by microbial action, yielding various metabolites through hydroxylation and other modifications .

- Hydrogenation: The compound can also participate in hydrogenation reactions, where double bonds in the steroid structure are saturated.

Mestanolone exhibits significant biological activity primarily through its interaction with androgen receptors. It acts as an agonist of these receptors, leading to various physiological effects:

- Androgenic Effects: These include increased libido, changes in voice pitch, and hair growth.

- Anabolic Effects: Although mestanolone has weak anabolic properties compared to other anabolic steroids, it can still contribute to muscle maintenance and strength under certain conditions.

- Hepatotoxicity: Like many 17α-alkylated steroids, mestanolone has been associated with liver toxicity, which limits its therapeutic use .

The synthesis of mestanolone can be achieved through multiple methods, with one notable approach involving the following steps:

- Preparation of Etherate: 4-androstene-3,17-dione (4AD) is reacted with triethyl orthoformate in an organic solvent under acid catalysis.

- Grignard Reaction: The resulting etherate undergoes a Grignard addition with methyl magnesium halide to yield a 17α-methyl derivative.

- Catalytic Hydrogenation: The compound is then subjected to hydrogenation using palladium on carbon as a catalyst.

- Acid-Catalyzed Hydrolysis: Finally, an acid-catalyzed hydrolysis step yields the crude product of mestanolone, which is refined for purity .

Mestanolone has been utilized in various applications:

- Medical Use: Historically prescribed for conditions such as hypogonadism and certain types of anemia due to its androgenic properties.

- Performance Enhancement: It has been misused in sports for its ability to enhance physical performance and muscle recovery.

- Research Tool: Used in studies focusing on androgen receptor activity and metabolic pathways involving anabolic steroids .

Recent studies have explored the interactions of mestanolone with various biological systems:

- Microbial Transformation: Research has demonstrated that microorganisms like Macrophomina phaseolina can metabolize mestanolone into several new compounds, indicating potential avenues for biotransformation research .

- Receptor Binding Studies: Investigations into how mestanolone binds to androgen receptors have provided insights into its pharmacodynamics and potential therapeutic applications.

Mestanolone shares structural similarities with several other anabolic-androgenic steroids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Androgenic Activity | Anabolic Activity | Unique Characteristics |

|---|---|---|---|---|

| Mestanolone | 17α-methylated derivative of DHT | Strong | Weak | Orally active; hepatotoxic |

| Oxandrolone | 2-oxa derivative of DHT | Moderate | Moderate | Less hepatotoxic; used for weight gain |

| Oxymetholone | 2-hydroxymethylene derivative of DHT | Strong | High | Known for significant muscle-building effects |

| Stanozolol | Contains a pyrazole ring | Moderate | High | Often used in veterinary medicine; less hepatotoxic |

Mestanolone's unique position stems from its oral bioavailability and specific androgenic effects without significant anabolic activity compared to other steroids like oxymetholone or stanozolol .

Thermodynamic Parameters and Phase Behavior

Mestanolone exhibits distinct thermodynamic properties that reflect its steroid structure and molecular characteristics. The compound demonstrates a well-defined crystalline phase transition at elevated temperatures, with experimental melting point determinations consistently reporting values between 191°C and 193°C [1] [2] [3] [4]. This relatively high melting point is characteristic of rigid steroid structures with extensive intermolecular hydrogen bonding networks.

Table 1: Thermodynamic Parameters and Phase Behavior of Mestanolone

| Parameter | Value | Unit | Method/Source |

|---|---|---|---|

| Molecular Weight | 304.47 | g/mol | Experimental |

| Melting Point (Tfus) | 191-193 | °C | Experimental determination |

| Boiling Point (estimated) | 416.1 ± 38.0 | °C | Joback group contribution method |

| Critical Temperature (Tc) | 1089.40 | K | Joback group contribution method |

| Critical Pressure (Pc) | 1841.99 | kPa | Joback group contribution method |

| Critical Volume (Vc) | 0.961 | m³/kmol | Joback group contribution method |

| Enthalpy of Fusion (ΔfusH°) | 17.51 | kJ/mol | Joback group contribution method |

| Enthalpy of Vaporization (ΔvapH°) | 77.17 | kJ/mol | Joback group contribution method |

| Enthalpy of Formation (ΔfH° gas) | -500.96 | kJ/mol | Joback group contribution method |

| Gibbs Free Energy of Formation (ΔfG°) | 1.01 | kJ/mol | Joback group contribution method |

| Density (estimated) | 1.1 ± 0.1 | g/cm³ | Computational estimation |

| Refractive Index (estimated) | 1.4824 | dimensionless | Computational estimation |

The critical properties of mestanolone reveal characteristic values typical of medium-molecular-weight steroids. The critical temperature of 1089.40 K indicates substantial intermolecular forces requiring significant thermal energy for complete vapor phase transition [5]. The critical pressure of 1841.99 kPa reflects the molecular cohesion strength and provides insight into high-pressure phase behavior applications.

The enthalpy of fusion value of 17.51 kJ/mol demonstrates moderate crystal lattice stability [5] [6]. This energy requirement for solid-to-liquid phase transition indicates well-ordered crystalline structures with defined intermolecular interactions. The substantially higher enthalpy of vaporization (77.17 kJ/mol) demonstrates the additional energy required to overcome intermolecular forces in the liquid phase, consistent with the compound's lipophilic character.

Table 2: Temperature-Dependent Gas Phase Heat Capacity Data

| Temperature (K) | Gas Phase Heat Capacity (J/mol·K) | Temperature (°C) | ΔCp from 298K (J/mol·K) |

|---|---|---|---|

| 298.15 | 929.72 | 25.00 | 0.00 |

| 852.02 | 929.72 | 578.87 | 0.00 |

| 891.58 | 957.55 | 618.43 | 27.83 |

| 931.15 | 986.09 | 657.99 | 56.37 |

| 970.71 | 1015.78 | 697.56 | 86.06 |

| 1010.27 | 1047.06 | 737.12 | 117.34 |

| 1049.84 | 1080.37 | 776.69 | 150.65 |

| 1089.40 | 1116.14 | 816.25 | 186.42 |

The temperature-dependent heat capacity data reveals progressive thermal capacity increases with elevated temperatures [5]. The gas phase heat capacity demonstrates minimal change from ambient temperature (298.15 K) to approximately 852 K, indicating limited thermal excitation of vibrational modes within this range. Above 891 K, systematic increases in heat capacity reflect progressive activation of higher-energy vibrational and rotational modes characteristic of complex organic molecules.

Solubility Characteristics in Organic Matrices

Mestanolone demonstrates selective solubility patterns across various organic solvent systems, reflecting its lipophilic steroid structure and moderate polarity characteristics. The compound exhibits preferential dissolution in non-polar and moderately polar organic solvents while maintaining limited solubility in highly polar systems.

Table 3: Solubility Characteristics in Organic Matrices

| Solvent Category | Specific Solvent | Solubility | Unit | LogP Contribution |

|---|---|---|---|---|

| Chlorinated Solvents | Chloroform | High solubility | Qualitative | High lipophilicity |

| Chlorinated Solvents | Dichloromethane | High solubility | Qualitative | High lipophilicity |

| Ester Solvents | Ethyl Acetate | Moderate solubility | Qualitative | Moderate polarity |

| Dipolar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | High solubility | Qualitative | Polar aprotic favorable |

| Ketone Solvents | Acetone | Moderate solubility | Qualitative | Moderate polarity |

| Nitrile Solvents | Acetonitrile | 1.0 | mg/mL | Limited polarity tolerance |

| Alcohol Solvents | Ethanol | 1.0 | mg/mL | Limited solubility |

| Alcohol Solvents | Methanol | 1.0 | mg/mL | Limited solubility |

| Aqueous Systems | Water | Practically insoluble | Qualitative | Hydrophobic compound |

Chlorinated solvents, including chloroform and dichloromethane, provide optimal dissolution conditions for mestanolone [7]. These solvents effectively solvate the steroid backbone through favorable van der Waals interactions and moderate dipolar interactions with the carbonyl and hydroxyl functional groups. The high solubility in these systems facilitates analytical extraction and purification processes.

Dimethyl sulfoxide represents an exceptional polar aprotic solvent demonstrating high mestanolone solubility [7]. The sulfoxide functionality provides strong dipolar interactions while maintaining sufficient lipophilic character to accommodate the steroid framework. This unique solvent property makes DMSO valuable for biological assay preparations and pharmaceutical formulation development.

Moderate solubility is observed in ester and ketone solvents, with ethyl acetate and acetone providing reasonable dissolution capacity [7]. These solvents offer balanced polarity profiles that interact favorably with both the lipophilic steroid rings and polar functional groups. The moderate solubility reflects intermediate solvation energy contributions from both polar and non-polar molecular regions.

Alcohol solvents demonstrate limited mestanolone solubility, with quantitative measurements indicating approximately 1.0 mg/mL dissolution capacity in both ethanol and methanol [3] [8]. This restricted solubility results from the high polarity and extensive hydrogen bonding networks in alcoholic systems, which compete unfavorably with steroid solvation requirements.

The compound exhibits practical insolubility in aqueous systems, consistent with its calculated logarithmic partition coefficient (LogP) value of 4.349 [5]. This high lipophilicity parameter confirms the compound's preference for organic phases and explains its limited bioavailability in aqueous biological systems without solubilization enhancement strategies.

Degradation Kinetics under Varied Environmental Conditions

Mestanolone demonstrates susceptibility to multiple degradation pathways under diverse environmental conditions. The compound's stability is significantly influenced by temperature, humidity, light exposure, and atmospheric composition, with degradation kinetics following complex multi-pathway mechanisms.

Table 4: Environmental Factors Affecting Mestanolone Degradation

| Environmental Factor | Effect on Stability | Degradation Mechanism | Relative Impact |

|---|---|---|---|

| Temperature | Decreased stability at elevated temperatures | Thermal decomposition, increased molecular motion | Moderate |

| Humidity/Moisture | Accelerated degradation under high humidity | Hydrolytic reactions, structural water incorporation | High |

| UV Light Exposure | Susceptible to photochemical degradation | Direct photolysis, reactive oxygen species formation | Very High |

| Oxygen Availability | Oxidative degradation in aerobic conditions | Hydroxyl radical formation, steroid ring cleavage | High |

| pH Conditions | Hydrolysis under extreme pH conditions | Acid/base catalyzed hydrolysis | Moderate |

| Microbial Activity | Biodegradation via enzymatic processes | Enzymatic hydroxylation, ring opening reactions | High |

| Storage Time | Progressive degradation over extended periods | Multiple concurrent degradation pathways | Progressive |

Temperature effects on mestanolone stability follow Arrhenius kinetic principles, with degradation rates increasing exponentially at elevated temperatures [9] [10]. Studies on related steroid compounds demonstrate activation energies ranging from 65-98 kJ/mol for thermal degradation processes [11] [12]. The moderate temperature impact reflects the compound's inherent thermal stability below 100°C, with significant degradation occurring only at pharmaceutical stress testing conditions (40°C and above).

Humidity represents a critical stability factor, with high relative humidity conditions (75% and above) substantially accelerating degradation rates [9] [13]. Moisture-mediated degradation involves hydrolytic attack on the 17α-methyl ester functionality and potential hydration reactions at the 3-ketone position. The correlation between humidity and degradation rate suggests first-order kinetics with respect to water activity in the surrounding environment.

Ultraviolet light exposure constitutes the most significant environmental degradation factor for mestanolone [14] [15] [16]. Related steroid compounds demonstrate photodegradation half-lives ranging from 3.7 to 10.8 hours under natural sunlight conditions [16]. The photochemical degradation mechanism involves direct photolysis of the conjugated carbonyl system and formation of reactive oxygen species that attack the steroid ring structure [15] [17].

Photodegradation proceeds through multiple pathways including Norrish Type I and Type II rearrangements, hydroxyl radical formation, and singlet oxygen generation [17] [15]. The 17α-methyl substitution provides some photostabilization compared to unsubstituted steroids, but does not prevent significant photochemical transformation under prolonged exposure conditions.

Oxygen availability significantly influences degradation kinetics through oxidative processes [12] [15]. Aerobic conditions promote hydroxyl radical formation and subsequent steroid ring oxidation, while anaerobic environments demonstrate reduced degradation rates. The presence of dissolved oxygen facilitates formation of reactive oxygen species that can cleave the steroid backbone and modify functional groups.

Microbial degradation represents a significant pathway under environmental conditions supporting bacterial growth [18] [19]. Enzymatic processes target the steroid ring system through hydroxylation reactions, particularly at the 6β, 11β, and 16α positions common to steroid metabolism pathways [20] [19]. The degradation rate depends on microbial population density, available nutrients, and environmental conditions supporting enzymatic activity.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 67 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 66 of 67 companies with hazard statement code(s):;

H312 (24.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (24.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (39.39%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (15.15%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Madrakian T, Afkhami A, Rahimi M, Ahmadi M, Soleimani M. Preconcentration and spectrophotometric determination of oxymetholone in the presence of its main metabolite (mestanolone) using modified maghemite nanoparticles in urine sample. Talanta. 2013 Oct 15;115:468-73. doi: 10.1016/j.talanta.2013.05.056. Epub 2013 Jun 11. PubMed PMID: 24054620.

3: Yamada M, Aramaki S, Okayasu T, Hosoe T, Kurosawa M, Kijima-Suda I, Saito K, Nakazawa H. Identification and quantification of metabolites common to 17alpha-methyltestosterone and mestanolone in horse urine. J Pharm Biomed Anal. 2007 Sep 21;45(1):125-33. Epub 2007 Jun 30. PubMed PMID: 17709226.

4: HARRIS LH. The protein anabolic action of mestanolone. J Clin Endocrinol Metab. 1961 Sep;21:1099-105. PubMed PMID: 13711755.

5: ARNOLD A, POTTS GO, BEYLER AL. THE RATIO OF ANABOLIC TO ANDROGENIC ACTIVITY OF 7:17-DIMETHYLTESTOSTERONE, OXYMESTERONE, MESTANOLONE AND FLUOXYMESTERONE. J Endocrinol. 1963 Dec;28:87-92. PubMed PMID: 14086172.

6: Yamada M, Aramaki S, Kurosawa M, Saito K, Nakazawa H. Detection of urinary metabolites common to structurally related 17alpha-alkyl anabolic steroids in horses and application to doping tests in racehorses: methandienone, methandriol, and oxymetholone. J Anal Toxicol. 2008 Jun;32(5):387-91. PubMed PMID: 18544225.

7: Ginotra SK, Chhikara BS, Singh M, Chandra R, Tandon V. Efficient oxidizing methods for the synthesis of oxandrolone intermediates. Chem Pharm Bull (Tokyo). 2004 Aug;52(8):989-91. PubMed PMID: 15304998.

8: Bi H, Massé R, Just G. Studies on anabolic steroids. 9. Tertiary sulfates of anabolic 17 alpha-methyl steroids: synthesis and rearrangement. Steroids. 1992 Jul;57(7):306-12. PubMed PMID: 1412567.

9: Nakajin S, Takahashi K, Shinoda M. Inhibitory effect and interaction of stanozolol with pig testicular cytochrome P-450 (17 alpha-hydroxylase/C17,20-lyase). Chem Pharm Bull (Tokyo). 1989 Jul;37(7):1855-8. PubMed PMID: 2805166.

10: Deng XS, Kurosu A, Pounder DJ. Detection of anabolic steroids in head hair. J Forensic Sci. 1999 Mar;44(2):343-6. PubMed PMID: 10097359.

11: Hungerford NL, Sortais B, Smart CG, McKinney AR, Ridley DD, Stenhouse AM, Suann CJ, Munn KJ, Sillence MN, McLeod MD. Analysis of anabolic steroids in the horse: development of a generic ELISA for the screening of 17alpha-alkyl anabolic steroid metabolites. J Steroid Biochem Mol Biol. 2005 Aug;96(3-4):317-34. PubMed PMID: 16040239.

12: Bi H, Massé R. Studies on anabolic steroids--12. Epimerization and degradation of anabolic 17 beta-sulfate-17 alpha-methyl steroids in human: qualitative and quantitative GC/MS analysis. J Steroid Biochem Mol Biol. 1992 Jun;42(5):533-46. PubMed PMID: 1616883.

13: Bi H, Du P, Massé R. Studies on anabolic steroids--8. GC/MS characterization of unusual seco acidic metabolites of oxymetholone in human urine. J Steroid Biochem Mol Biol. 1992 Apr;42(2):229-42. PubMed PMID: 1567786.

14: Massé R, Bi HG, Ayotte C, Du P, Gélinas H, Dugal R. Studies on anabolic steroids. V. Sequential reduction of methandienone and structurally related steroid A-ring substituents in humans: gas chromatographic-mass spectrometric study of the corresponding urinary metabolites. J Chromatogr. 1991 Jan 2;562(1-2):323-40. PubMed PMID: 2026703.

15: Kobayashi H, Iwamatsu T, Shibata Y, Ishihara M, Kobayashi Y. Effects of co-administration of estrogen and androgen on induction of sex reversal in the medaka Oryzias latipes. Zoolog Sci. 2011 May;28(5):355-9. doi: 10.2108/zsj.28.355. PubMed PMID: 21557659.

16: Hoffmann F, Kloas W. Effects of environmentally relevant concentrations of the xeno-androgen, methyldihydrotestosterone, on male and female mating behavior in Xenopus laevis. Chemosphere. 2012 Jun;87(11):1246-53. doi: 10.1016/j.chemosphere.2012.01.030. Epub 2012 Feb 17. PubMed PMID: 22342339.

17: Iwamatsu T, Kobayashi H, Yamashita M. Sex reversal in medaka treated in vitro with 17alpha-methyldihydrotestosterone during oocyte maturation. Dev Growth Differ. 2006 Jan;48(1):59-64. PubMed PMID: 16466394.

18: van der Ven LT, Wester PW, Vos JG. Histopathology as a tool for the evaluation of endocrine disruption in zebrafish (Danio rerio). Environ Toxicol Chem. 2003 Apr;22(4):908-13. PubMed PMID: 12685728.

19: Gragera R, Saborido A, Molano F, Jiménez L, Muñiz E, Megías A. Ultrastructural changes induced by anabolic steroids in liver of trained rats. Histol Histopathol. 1993 Jul;8(3):449-55. PubMed PMID: 8358156.

20: Krisfalusi M, Cloud JG. Gonadal sex reversal in triploid rainbow trout (Oncorhynchus mykiss). J Exp Zool. 1999 Sep 1;284(4):466-72. PubMed PMID: 10451424.